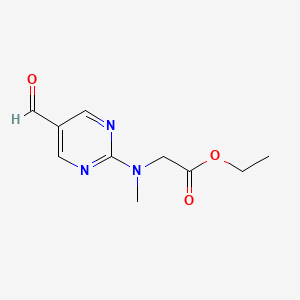

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate

Description

Properties

IUPAC Name |

ethyl 2-[(5-formylpyrimidin-2-yl)-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-3-16-9(15)6-13(2)10-11-4-8(7-14)5-12-10/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHMEKAWKJJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589788 | |

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-80-1 | |

| Record name | N-(5-Formyl-2-pyrimidinyl)-N-methylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

First Preparation Method (Direct Reaction with Pentanamidine or Salts)

- Step 1: Preparation of ethyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate by reacting ethyl acetoacetate with 2-chloro-N,N-dimethylacetamide in ethanol with sodium ethoxide.

- Step 2: Reaction of the above intermediate with pentanamidine hydrochloride in ethanol in the presence of potassium hydroxide at 25°C for 4 hours.

- Workup: Concentration under vacuum, extraction with chloroform and water, followed by crystallization from hexane to afford the product with yields around 47%.

Second Preparation Method (Two-Step Acylation and Amination)

- Step a: React 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid with ethyl chloroformate in dichloromethane in the presence of triethylamine at 0°C to 25°C.

- Step b: React the activated intermediate with dimethylamine hydrochloride and triethylamine under reflux (~55°C) for 12 hours.

- Workup: Basification, extraction, drying, and crystallization yield the amide product with high yield (~93%).

Reaction Conditions and Optimization

| Parameter | First Preparation Method | Second Preparation Method |

|---|---|---|

| Starting Materials | Ethyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate, pentanamidine HCl | 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid, ethyl chloroformate, dimethylamine HCl |

| Base | Potassium hydroxide | Triethylamine |

| Solvent | Ethanol | Dichloromethane |

| Temperature | 25°C | 0°C to reflux (55°C) |

| Reaction Time | 4–15 hours | 30 min (Step a), 12 hours (Step b) |

| Yield | 47–70% | Up to 93% |

| Purification | Extraction, crystallization | Extraction, crystallization |

Advantages and Challenges

- The first method is simpler but may have moderate yields and longer reaction times.

- The second method provides higher yields and better control over by-products such as ureas, which are difficult to remove.

- Both methods avoid harsh conditions that could degrade sensitive pyrimidine or ester functionalities.

- Use of polar solvents and mild bases is preferred to maintain functional group integrity.

Analytical Characterization

- Products are typically characterized by ^1H-NMR spectroscopy, showing characteristic signals for pyrimidine protons, methyl groups, and ethyl ester moieties.

- Purity is assessed by chromatographic methods (e.g., HPLC, GC).

- Yields are calculated based on isolated, purified products.

Summary Table of Key Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of ethyl acetoacetate with 2-chloro-N,N-dimethylacetamide | Ethanol, sodium ethoxide, RT to reflux, 15 h | 41–57 | Intermediate formation |

| 2 | Reaction with pentanamidine hydrochloride | Ethanol, KOH, 25°C, 4–15 h | 47–70 | Formation of pyrimidinyl amide |

| 3 | Activation of acetic acid derivative with ethyl chloroformate | DCM, triethylamine, 0°C to 25°C, 30 min | N/A | Formation of activated ester |

| 4 | Amination with dimethylamine hydrochloride | DCM, triethylamine, reflux 12 h | Up to 93 | High yield amide formation |

Chemical Reactions Analysis

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents such as halogens, nitro groups, or alkyl groups.

Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate has been studied for its antimicrobial activity. Research indicates that derivatives of this compound exhibit promising effects against several bacterial strains. For instance, a study demonstrated that modifications to the pyrimidine ring can enhance the compound's efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics.

Antiviral Activity

In addition to its antibacterial properties, the compound shows potential antiviral effects. Preliminary studies have indicated that it may inhibit viral replication in certain models, suggesting its use as a lead compound in antiviral drug development. The mechanism of action appears to involve interference with viral entry or replication processes.

Anticancer Research

The compound's structure suggests potential anticancer properties. Case studies have reported that derivatives can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This has led to further investigations into its mechanism of action, which may involve modulation of key signaling pathways associated with cell survival and proliferation.

Biological Research Applications

Enzyme Inhibition Studies

this compound has been evaluated as an inhibitor of various enzymes relevant to disease processes. For example, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can disrupt cellular proliferation in rapidly dividing cells, such as those found in tumors.

Targeting Disease Mechanisms

Research has highlighted the compound's ability to target specific disease mechanisms, particularly in metabolic disorders and cancers. By modulating enzyme activity or receptor interactions, it may help restore normal cellular function or enhance the efficacy of existing treatments.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A recent study focused on the anticancer properties of this compound derivatives against breast cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its cytotoxicity compared to standard chemotherapeutics. The study concluded that these derivatives could serve as leads for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparison

Key Observations :

Reactivity :

- The formyl group in the target compound facilitates Schiff base formation or hydrazone ligation, critical in drug delivery systems .

- Chlorinated analogs (e.g., 4,6-dichloro derivative) exhibit reactivity toward nucleophiles like amines or thiols, making them suitable for SNAr reactions .

- Divinyl analogs are pivotal in cross-coupling or polymerization reactions due to their unsaturated bonds .

Physical Properties: The N-methyl group in the target compound reduces polarity compared to its non-methylated analog (Ethyl N-(5-formylpyrimidin-2-yl)glycinate), as evidenced by differences in solubility and retention factors (Rf). For instance, the divinyl analog (Table 1) has an Rf of 0.30 in 10% EtOAc/PE, indicating moderate polarity .

Spectral Data :

- ¹H NMR : The target compound’s formyl proton resonates at ~9.8 ppm (unreported in evidence but inferred from analogs). In contrast, the dichloro analog shows aromatic protons at δ 6.61 ppm (pyrimidine-H) and ethyl ester signals at δ 1.30 ppm (t, J = 7.2 Hz) .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound is prioritized in peptide stapling (e.g., stabilizing α-helices in therapeutics) due to its balanced reactivity and steric profile .

- Supplier Data : The compound is available from 3 suppliers (), underscoring its industrial demand. In contrast, its dichloro and divinyl analogs are less commercially accessible, reflecting niche applications .

Biological Activity

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The compound can be synthesized through a one-pot reaction involving 4-aminopyrimidine-5-carbaldehydes and N-protected methyl glycinate. This method is efficient and allows for the formation of the desired product with high yield and purity .

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its potential as an antitumor agent and its interaction with key enzymes involved in metabolic pathways.

Antitumor Activity

Research indicates that compounds structurally related to this compound have demonstrated significant antitumor activity. For instance, derivatives of pyrimidine have been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial targets in cancer therapy. The compound has been evaluated for its inhibitory potency against these enzymes, revealing promising results .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of TS and DHFR, which are vital for DNA synthesis and repair. Inhibition of these enzymes can lead to reduced proliferation of cancer cells.

- Cellular Uptake : The structural features of the compound may facilitate its uptake into cells, enhancing its efficacy as an antitumor agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- In Vitro Studies : A study assessed the GI50 values (the concentration required to inhibit cell growth by 50%) against various human tumor cell lines. Compounds similar to this compound showed GI50 values in the nanomolar range, indicating potent antitumor activity .

- Selectivity Studies : Research comparing the selectivity of related compounds for TS versus DHFR revealed that some derivatives exhibited higher selectivity for one enzyme over the other, which could inform future drug design strategies .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and clearance rates in animal models, suggesting potential for further development in clinical settings .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme | GI50 (nM) | Selectivity Index | Notes |

|---|---|---|---|---|

| This compound | Thymidylate Synthase | <100 | High | Potent inhibitor |

| Related Compound A | Dihydrofolate Reductase | <50 | Moderate | Effective against multiple cell lines |

| Related Compound B | Thymidylate Synthase | <200 | Low | Less effective than Compound A |

Q & A

Q. What approaches identify and characterize degradation products under stressed conditions?

- Methodology :

- Expose the compound to heat/light/humidity and analyze via accelerated stability studies .

- Use HRMS/MS fragmentation patterns to elucidate degradation pathways (e.g., hydrolysis of the ethyl ester) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.